molecular formula C7H18ClN3O2S B6257523 2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride CAS No. 1579190-00-3

2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride

Cat. No.: B6257523
CAS No.: 1579190-00-3
M. Wt: 243.8
InChI Key:
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Description

2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride typically involves the reaction of N,N-dimethylpyrrolidine with a sulfonamide precursor. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial steps may include the preparation of intermediate compounds, which are then subjected to further reactions to obtain the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.

    Sulfonamide derivatives: Compounds with the sulfonamide group exhibit comparable antibacterial properties.

Uniqueness

2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride is unique due to its specific combination of the pyrrolidine ring and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1579190-00-3

Molecular Formula

C7H18ClN3O2S

Molecular Weight

243.8

Purity

95

Origin of Product

United States

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